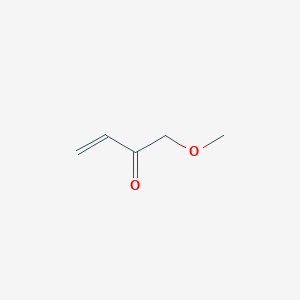

1-Methoxy-3-buten-2-one

Descripción general

Descripción

1-Methoxy-3-buten-2-one is a laboratory chemical used in the synthesis of substances . It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is widely used as a reactant in the synthesis of hydroisoquinoline derivatives .

Synthesis Analysis

1-Methoxy-3-buten-2-one can be synthesized from 1-Methoxy-1-buten-3-yne . It can also be produced by the methylation of acetoin with dimethyl carbonate in a sustainable one-step process .Molecular Structure Analysis

The molecular formula of 1-Methoxy-3-buten-2-one is C5H8O2, and its molecular weight is 100.12 g/mol .Chemical Reactions Analysis

1-Methoxy-3-buten-2-one can undergo zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . It can also undergo conjugate addition with methanol over the solid base catalysts to afford 4-methoxy-butan-2-one .Physical And Chemical Properties Analysis

1-Methoxy-3-buten-2-one has a boiling point of 200 °C (lit.), a density of 0.982 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.468 (lit.) . It is miscible with tetrahydrofuran, ether, acetonitrile, and benzene . It is a clear yellow liquid .Aplicaciones Científicas De Investigación

Precursor for Synthesis

1-Methoxy-3-buten-2-one is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . These compounds are widely used in organic chemistry for various reactions.

Reactant in Hydroisoquinoline Derivatives Synthesis

This compound is widely used as a reactant in the synthesis of hydroisoquinoline derivatives . Hydroisoquinolines are a class of organic compounds that have applications in pharmaceuticals and other chemical industries.

Intermediate for Manzamine Synthesis

1-Methoxy-3-buten-2-one is employed as an intermediate for the synthesis of manzamine . Manzamines are a group of alkaloids that have shown potential as anti-cancer and anti-malarial agents.

Substrate in Mukaiyama-Michael Reaction

It acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . These compounds have potential applications in organic synthesis.

Starting Reagent for Epibatidine Synthesis

1-Methoxy-3-buten-2-one was used as a starting reagent for enantioselective total synthesis of (-)-epibatidine . Epibatidine is a potent analgesic compound from the skin of poison frogs.

Substrate in the Synthesis of 4-Methoxy-butan-2-one

3-Buten-2-one (vinyl ketone) can be used as a substrate in the synthesis of 4-methoxy-butan-2-one by the conjugate addition of methanol . This compound has potential applications in perfumery and flavoring industries.

Mecanismo De Acción

Target of Action

1-Methoxy-3-buten-2-one is a chemical compound that primarily targets the formation of certain organic compounds. It acts as a substrate in various chemical reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it undergoes a zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates .

Biochemical Pathways

The compound affects the synthesis of other organic compounds. It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is also widely used as a reactant in the synthesis of hydroisoquinoline derivatives .

Pharmacokinetics

Its physical properties such as boiling point (200 °c) and density (0982 g/mL at 25 °C) can influence its bioavailability .

Result of Action

The result of the action of 1-Methoxy-3-buten-2-one is the formation of new organic compounds. For example, it can yield functionalized 3-keto-2-diazoalkanoates . It also plays a crucial role in the synthesis of hydroisoquinoline derivatives .

Action Environment

The action, efficacy, and stability of 1-Methoxy-3-buten-2-one can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability. Additionally, the presence of other reactants and catalysts in the environment can influence its action and the resulting products .

Safety and Hazards

1-Methoxy-3-buten-2-one is classified as a flammable liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish .

Propiedades

IUPAC Name |

1-methoxybut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)4-7-2/h3H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDSKVOHJOFQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415662 | |

| Record name | 1-METHOXY-3-BUTEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43042-58-6 | |

| Record name | 1-METHOXY-3-BUTEN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

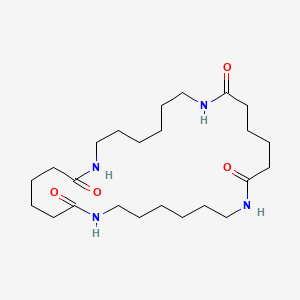

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B3052569.png)

![(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B3052570.png)